molecular formula C10H9Cl2N B1603894 1-(Chloromethyl)isoquinoline hydrochloride CAS No. 1263378-97-7

1-(Chloromethyl)isoquinoline hydrochloride

Cat. No. B1603894
M. Wt: 214.09 g/mol
InChI Key: HPJLBPAUOODQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Chloromethyl)isoquinoline hydrochloride” is a chemical compound with the CAS Number: 1263378-97-7 . It has a molecular weight of 214.09 . The compound appears as an off-white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(chloromethyl)isoquinoline hydrochloride . The InChI code is 1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H .


Physical And Chemical Properties Analysis

The compound “1-(Chloromethyl)isoquinoline hydrochloride” has a molecular weight of 177.63 g/mol . It has a computed XLogP3-AA value of 2.5, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

  • Scientific Field : Organic and Pharmaceutical Chemistry
  • Summary of Application : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
  • Methods of Application or Experimental Procedures : The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various methods have been proposed for the synthesis of isoquinoline and its derivatives, including the use of metal catalysts and catalyst-free processes in water .
  • Results or Outcomes : The synthesis of isoquinoline and its derivatives provides creative inspiration and expands novel ideas for researchers in this field . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds according to the safety guidelines to minimize risks.

properties

IUPAC Name

1-(chloromethyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJLBPAUOODQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634412
Record name 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)isoquinoline hydrochloride

CAS RN

1263378-97-7
Record name 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)isoquinoline hydrochloride
Reactant of Route 3
1-(Chloromethyl)isoquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)isoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)isoquinoline hydrochloride
Reactant of Route 6
1-(Chloromethyl)isoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.